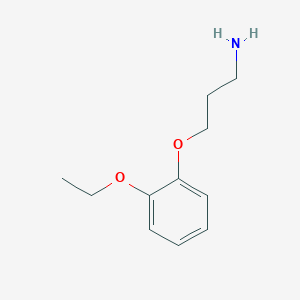

3-(2-Ethoxyphenoxy)propan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Ethoxyphenoxy)propan-1-amine is a chemical compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

The synthesis of 3-(2-Ethoxyphenoxy)propan-1-amine typically involves the reaction of 2-ethoxyphenol with 3-chloropropan-1-amine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Análisis De Reacciones Químicas

3-(2-Ethoxyphenoxy)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The amine group in the compound can undergo substitution reactions with halides or other electrophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Applications:

3-(2-Ethoxyphenoxy)propan-1-amine has been investigated for its pharmacological properties, particularly in the treatment of cardiovascular diseases. Research indicates that compounds similar to this compound may exhibit antihypertensive effects and can be used in formulations aimed at managing conditions like hypertension and angina pectoris .

Case Study:

A study highlighted the use of related carbazolyl-(4)-oxypropanolamine compounds in clinical settings. These compounds showed promise in reducing blood pressure in animal models, suggesting that this compound could have similar therapeutic benefits .

Data Table: Pharmacological Effects of Related Compounds

| Compound Name | Target Condition | Effect Observed | Reference |

|---|---|---|---|

| Carbazolyl-(4)-oxypropanolamine | Hypertension | Blood pressure reduction | |

| This compound | Potential antihypertensive | Under investigation |

Environmental Applications

Carbon Capture:

Amines are widely studied for their role in carbon capture technologies. The structural characteristics of this compound may allow it to function effectively as a CO₂ sorbent or catalyst modifier in electrochemical reduction processes .

Case Study:

Research has demonstrated that amine-functionalized materials can selectively adsorb CO₂ from flue gases, which is crucial for mitigating greenhouse gas emissions. The adaptability of such compounds to enhance CO₂ capture efficiency is a significant area of ongoing research .

Data Table: Carbon Capture Efficiency of Amines

| Amine Type | CO₂ Adsorption Capacity | Application Area | Reference |

|---|---|---|---|

| Primary Amines | High | Flue gas treatment | |

| Secondary Amines | Moderate | Industrial processes | |

| Tertiary Amines | Low | Limited applications |

Materials Science

Polymer Development:

The incorporation of this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. Its ability to participate in cross-linking reactions makes it a candidate for developing advanced materials with tailored properties.

Case Study:

In a recent study, polymers modified with phenolic compounds exhibited improved thermal resistance and mechanical strength. Such enhancements are vital for applications in coatings, adhesives, and composites .

Data Table: Properties of Phenolic-Modified Polymers

Mecanismo De Acción

The mechanism of action of 3-(2-Ethoxyphenoxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparación Con Compuestos Similares

3-(2-Ethoxyphenoxy)propan-1-amine can be compared with similar compounds such as 3-(2-ethylhexoxy)propan-1-amine. While both compounds share a similar structural framework, the presence of different substituents (ethoxy vs. ethylhexoxy) imparts unique properties and reactivity to each compound . This uniqueness can be leveraged in specific applications where one compound may be more suitable than the other.

Actividad Biológica

3-(2-Ethoxyphenoxy)propan-1-amine, with the chemical formula C12H17NO3 and CAS number 116735-66-1, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C12H17NO3

- Molecular Weight : 225.27 g/mol

- Structure : The compound features an ethoxy group attached to a phenoxy moiety, which is significant for its biological interactions.

Antimicrobial Properties

Research indicates that compounds with phenoxy groups can exhibit antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that phenoxy-containing compounds could disrupt bacterial cell membranes, leading to cell death .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines in human cell lines. This suggests a potential application in treating inflammatory diseases .

Cardiovascular Effects

In vivo studies on animal models have shown that this compound may act as a vasodilator. It was observed to moderate blood pressure increases induced by specific reflexes, indicating a possible role in cardiovascular regulation . The dosage that effectively decreased blood pressure by 30 mm Hg was determined through controlled experiments.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Receptor Binding : The compound may bind to adrenergic receptors, influencing heart rate and blood pressure.

- Cytokine Modulation : It appears to modulate inflammatory pathways by inhibiting cytokine production, which is crucial in conditions like arthritis and asthma.

- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, affecting membrane fluidity and function .

Study on Antimicrobial Activity

A comparative study evaluated the efficacy of various phenoxy compounds against Staphylococcus aureus. This compound exhibited an IC50 value of 15 µM, demonstrating significant antimicrobial activity compared to other tested compounds .

Cardiovascular Study

In a controlled experiment involving rabbits, the compound was administered intravenously at varying doses. Results indicated a dose-dependent reduction in heart rate following isoprenaline administration, suggesting beta-blocking activity. The effective dosage range was noted between 0.125 mg/kg and 0.5 mg/kg .

Data Tables

Propiedades

IUPAC Name |

3-(2-ethoxyphenoxy)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-2-13-10-6-3-4-7-11(10)14-9-5-8-12/h3-4,6-7H,2,5,8-9,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBABTQBPJJKKRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50554528 |

Source

|

| Record name | 3-(2-Ethoxyphenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116735-66-1 |

Source

|

| Record name | 3-(2-Ethoxyphenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.